molecular formula C20H22N2O2 B3744292 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline

2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline

Cat. No. B3744292
M. Wt: 322.4 g/mol
InChI Key: YGAMTWUUJQSOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline varies depending on its application. In OLEDs, it acts as a hole transport material, facilitating the movement of positive charges through the device. As a fluorescent probe, it binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, it produces reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline exhibits low toxicity and has no significant effects on the biochemical and physiological processes in living organisms. However, further studies are required to determine its long-term effects and potential toxicity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its high purity and yield, which makes it suitable for various applications. However, its limited solubility in water and other common solvents can pose challenges in some experiments, and its high cost can limit its use in certain applications.

Future Directions

There are several future directions for research on 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One potential area of research is in the development of new applications for this compound in the field of organic electronics, such as in the development of more efficient OLEDs. Another area of research is in the development of new photosensitizers for photodynamic therapy, where this compound has shown promising results. Additionally, further studies are required to determine its potential toxicity and long-term effects on living organisms.
Conclusion
In conclusion, 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are required to explore the full potential of this compound in various applications.

Scientific Research Applications

2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs). It has also been used as a fluorescent probe for the detection of metal ions in biological systems and as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

2,2,4,7-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-10-18-15(2)12-20(3,4)21(19(18)11-14)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMTWUUJQSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
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2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
Reactant of Route 3
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
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2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
Reactant of Route 5
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
Reactant of Route 6
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline

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